![molecular formula C15H22N2O3S B6573265 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropanamide CAS No. 946352-09-6](/img/structure/B6573265.png)

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

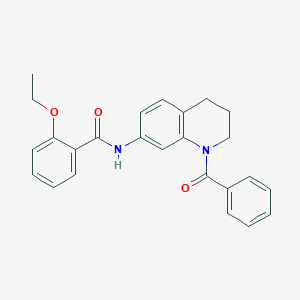

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropanamide is a useful research compound. Its molecular formula is C15H22N2O3S and its molecular weight is 310.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 310.13511374 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

1. Synthetic Routes and Reaction Conditions: There are several synthetic routes for this compound, often starting from readily available precursors:

The quinolinyl moiety can be synthesized via the Povarov reaction, involving the condensation of aniline, ethyl glyoxylate, and an alkene under acidic conditions.

Subsequent sulfonylation of the tetrahydroquinoline ring typically involves reacting it with ethanesulfonyl chloride in the presence of a base, such as triethylamine.

The final step involves amidation, where the sulfonylated intermediate is treated with 2-methylpropanamide under suitable conditions, usually employing a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

Industrial Production Methods: On an industrial scale, this compound could be produced using automated continuous-flow reactors, which ensure consistent quality and high yield. Reaction parameters such as temperature, pressure, and reagent concentrations would be meticulously controlled to optimize the synthesis.

Chemical Reactions Analysis

1. Types of Reactions: This compound is quite versatile and can undergo several types of reactions:

Oxidation: The sulfonamide group can be susceptible to oxidation under strong oxidative conditions, leading to sulfonyl derivatives.

Reduction: Selective reduction can target the quinolinyl moiety, modifying the aromaticity and leading to various hydrogenated products.

Substitution: Both nucleophilic and electrophilic substitutions can occur on the aromatic ring and the sulfonamide group.

2. Common Reagents and Conditions: Common reagents include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions typically involve reagents like halides or acids under catalytic conditions.

3. Major Products Formed: The major products depend on the type of reaction:

Oxidation yields sulfonyl derivatives.

Reduction can yield various hydrogenated quinolinyl products.

Substitution reactions produce varied substituted quinolines.

Scientific Research Applications: N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropanamide finds applications across several fields:

1. Chemistry: Used as an intermediate in the synthesis of complex organic compounds. 2. Biology: Serves as a tool compound in studying biochemical pathways. 3. Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. 4. Industry: Employed in the development of agrochemicals and advanced materials.

Mechanism of Action: The biological activity of this compound stems from its ability to interact with specific molecular targets, including enzymes and receptors. It modulates these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways. The quinolinyl moiety is particularly crucial for its binding affinity and specificity.

Comparison with Similar Compounds: When compared to similar sulfonamide and quinoline derivatives, this compound stands out due to its unique substitution pattern, which imparts distinct steric and electronic properties. Similar compounds include:

N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropanamide.

N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropanamide.

N-[1-(chlorosulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropanamide.

These analogues vary in their biological activities and physicochemical properties, making this compound a compound of considerable interest for further research and development.

Hope this satiates your curiosity! Now, where should we venture next in the world of chemistry?

Properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-4-21(19,20)17-9-5-6-12-7-8-13(10-14(12)17)16-15(18)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRLSPCPYLSNPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6573196.png)

![N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6573213.png)

![N-(2-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6573214.png)

![N-(2-ethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6573222.png)

![N-(2-ethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6573230.png)

![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B6573239.png)

![N-(2-ethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6573247.png)

![ethyl 5-[(2-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6573261.png)

![N-(2,4-dimethoxyphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6573269.png)

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B6573274.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6573288.png)

![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6573290.png)